BenchChemオンラインストアへようこそ!

Omapatrilat

Hypertension Blood Pressure Control Clinical Trial

Omapatrilat is a first-in-class vasopeptidase inhibitor (VPI) designed to simultaneously inhibit angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin) at subnanomolar to low nanomolar Ki values. It was developed to provide the hemodynamic benefits of ACE inhibition augmented by the natriuretic and vasodilatory effects of NEP inhibition.

Molecular Formula C19H24N2O4S2
Molecular Weight 408.5 g/mol
Cat. No. B1259632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmapatrilat
SynonymsBMS 186716
BMS-186716
octahydro-4-((2-mercapto-1-oxo-3-phenylpropyl)amino)-5-oxo-7H-pyrido(2,1-b)(1,3)thiazepine-7-carboxylic acid
omapatrilat
Vanlev
Molecular FormulaC19H24N2O4S2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
InChIInChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)
InChIKeyLVRLSYPNFFBYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omapatrilat for Research & Procurement: A Dual ACE/NEP Vasopeptidase Inhibitor Evidence Guide


Omapatrilat is a first-in-class vasopeptidase inhibitor (VPI) designed to simultaneously inhibit angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin) at subnanomolar to low nanomolar Ki values [1]. It was developed to provide the hemodynamic benefits of ACE inhibition augmented by the natriuretic and vasodilatory effects of NEP inhibition. In head-to-head clinical trials such as OCTAVE (25,302 patients) and OVERTURE (5,770 patients), omapatrilat demonstrated superior blood pressure reduction compared to the ACE inhibitor enalapril, but also carried a higher risk of angioedema [2]. Its unique dual mechanism makes it a valuable chemical probe for investigating integrated neurohormonal modulation in cardiovascular and renal physiology.

Why Omapatrilat Cannot Be Substituted with Standard ACE or NEP Inhibitors Alone


Standard ACE inhibitors (e.g., enalapril, lisinopril, ramipril) or selective NEP inhibitors (e.g., candoxatril, sacubitril) each target only one arm of the vasoactive peptide network. Attempting to procure a single-target agent as a substitute for omapatrilat overlooks the quantitative evidence that dual ACE/NEP inhibition provides greater bradykinin protection than pure ACE or NEP inhibitors alone [1], produces superior blood pressure lowering in direct head-to-head trials [2], and yields tissue-level enzyme inhibition profiles that are therapeutically distinct from single-mechanism comparators [3]. In clinical trials, omapatrilat reduced systolic blood pressure by an additional 3.6 mmHg versus enalapril (OCTAVE trial) and demonstrated a 9% lower risk of cardiovascular death or hospitalization in heart failure (OVERTURE trial) [4]. These functional differences arise directly from its molecular design as a dual inhibitor, making generic substitution scientifically inappropriate for studies requiring simultaneous modulation of the renin-angiotensin-aldosterone system and the natriuretic peptide system.

Omapatrilat Head-to-Head Quantitative Differentiation Evidence


Superior Systolic Blood Pressure Reduction: OCTAVE Trial Omapatrilat vs. Enalapril

In the pivotal OCTAVE trial (n=25,302), omapatrilat produced a statistically and clinically significant greater reduction in systolic blood pressure compared to the ACE inhibitor enalapril. At week 8, omapatrilat reduced systolic BP by an additional 3.6 mmHg over enalapril (P<0.001), and by week 24, fewer omapatrilat-treated patients required adjunctive antihypertensive therapy (19% vs 27%, P<0.001) [1]. This translates to a higher proportion of patients achieving target blood pressure regardless of demographic or comorbidity status.

Hypertension Blood Pressure Control Clinical Trial

Enhanced Bradykinin Protection: Omapatrilat vs. ACE and NEP Inhibitors in Isolated Rat Heart

In a Langendorff isolated rat heart preparation, the bradykinin degradation rate without inhibitor was 4.35 ± 0.41 1/min per gram. Long-term (14-day) treatment with ACE inhibitors (enalapril, quinapril, ramipril) reduced this rate by 50%, a selective NEP inhibitor (candoxatril) reduced it by 30%, whereas omapatrilat reduced bradykinin degradation by 75% [1]. In acute in vitro infusion experiments at 1 mL/min perfusion, bradykinin degradation was reduced from 4.56 ± 0.39 (no inhibitor) to 1.14 ± 0.35 1/min per gram with omapatrilat (25 nM), compared to 2.57 ± 0.19 with enalaprilat (130 nM) and 2.97 ± 0.38 with the NEP inhibitor retrothiorphan (25 nM) [1].

Bradykinin Metabolism Coronary Vascular Biology Vasopeptidase Inhibition

Differential Angioedema Risk: Omapatrilat vs. Enalapril in OCTAVE and OVERTURE Trials

The angioedema incidence with omapatrilat is its defining safety differentiation. In OCTAVE (n=25,267), omapatrilat produced angioedema in 2.17% of patients compared to 0.68% with enalapril—a 3.2-fold higher rate [1]. Among Black patients, the rate reached 5.54% with omapatrilat vs. 1.62% with enalapril [2]. In the OVERTURE heart failure trial (n=5,770), the incidence was lower but still elevated: 0.8% with omapatrilat vs. 0.5% with enalapril [2]. This is considered a class effect of dual ACE/NEP inhibition arising from excessive bradykinin accumulation, and was the primary reason for discontinuation of clinical development [1].

Angioedema Drug Safety Pharmacovigilance

Tissue-Level Dual Enzyme Inhibition: Renal ACE and NEP Suppression vs. Fosinopril

In the transgenic (mRen-2)27 hypertensive rat model, 24-week treatment with omapatrilat (10 or 40 mg/kg/day) was compared to the ACE inhibitor fosinopril (10 mg/kg/day). Omapatrilat at 40 mg/kg/day reduced systolic blood pressure to 91 ± 3 mmHg compared to 130 ± 4 mmHg with fosinopril (control: 178 ± 3 mmHg). Critically, omapatrilat caused greater inhibition of renal ACE than fosinopril and was the only treatment to inhibit renal NEP—a tissue-level functional differentiation not achievable with pure ACE inhibitors [1]. Both agents attenuated albuminuria, glomerulosclerosis, and cardiorenal fibrosis to a similar degree, but the superior blood pressure reduction and dual tissue enzyme inhibition are unique to omapatrilat.

Renal Protection Tissue ACE/NEP Cardiorenal Fibrosis

Cardiovascular Outcomes in Heart Failure: OVERTURE vs. Enalapril

The OVERTURE trial (n=5,770, NYHA class II-IV, LVEF ≤30%) compared omapatrilat 40 mg once daily to enalapril 10 mg twice daily over a mean follow-up of 14.5 months. The primary composite endpoint of death or heart failure hospitalization occurred in 914 of 2,886 omapatrilat patients vs. 914 of 2,884 enalapril patients (HR 0.94, 95% CI 0.86-1.03, P=0.187), meeting noninferiority but not superiority. However, omapatrilat showed a 9% lower risk of cardiovascular death or hospitalization (P=0.024) and a 6% lower risk of all-cause death (P=0.339). A post hoc analysis using the SOLVD trial definition showed an 11% lower risk with omapatrilat (P=0.012) [1].

Heart Failure Cardiovascular Outcomes Mortality

Greater Insulin Sensitization: Omapatrilat vs. Ramipril and Losartan in Zucker Fatty Rats

In the insulin-resistant Zucker fatty rat model, omapatrilat was compared to the ACE inhibitor ramipril, the angiotensin receptor blocker losartan, and placebo using the euglycemic hyperinsulinemic clamp technique. Omapatrilat reduced endogenous glucose production at baseline (35 ± 5 vs. 54 ± 4 µmol·kg⁻¹·min⁻¹ for placebo, P<0.01) and increased glucose disposal at high-dose insulin (135 ± 5 vs. 92 ± 4 µmol·kg⁻¹·min⁻¹ for placebo, P<0.01). Ramipril showed a trend toward improved insulin sensitivity, while losartan had no effect. Omapatrilat also significantly increased 2-deoxyglucose uptake by myocardium, fat, and skeletal muscle, whereas ramipril increased uptake only in select skeletal muscles [1].

Insulin Resistance Type 2 Diabetes Metabolic Syndrome

Evidence-Backed Application Scenarios for Omapatrilat Procurement and Use


Hypertension Research Requiring Superior BP Control Over Standard ACE Inhibition

For preclinical and clinical studies focused on achieving maximal blood pressure reduction through combined RAAS and natriuretic peptide pathway modulation, omapatrilat is the compound of choice. The OCTAVE trial demonstrated a 3.6 mmHg greater systolic BP reduction than enalapril and an 8 percentage-point lower requirement for add-on antihypertensive therapy [1]. This makes omapatrilat ideal for experimental hypertension models where the ceiling effect of ACE inhibitor monotherapy limits therapeutic investigation.

Bradykinin-Mediated Cardioprotection and Angioedema Mechanistic Studies

Omapatrilat's 75% reduction in coronary bradykinin degradation—compared to 50% with ACE inhibitors—makes it a uniquely potent tool for investigating bradykinin-dependent cardiovascular protection [2]. Conversely, its 3.2-fold higher angioedema incidence versus enalapril in the OCTAVE trial (2.17% vs. 0.68%) positions it as the definitive positive control for angioedema mechanism studies and for evaluating next-generation agents designed to avoid this class-specific adverse effect [3].

Cardiorenal and Tissue Fibrosis Models Requiring Dual Renal ACE/NEP Inhibition

In the transgenic (mRen-2)27 rat model, omapatrilat was the only agent to inhibit both renal ACE and NEP, achieving 39 mmHg lower systolic BP than fosinopril and providing equivalent attenuation of albuminuria and glomerulosclerosis [4]. Researchers studying the relative contributions of tissue ACE versus NEP to renal and cardiac fibrosis should procure omapatrilat as the only single-molecule tool capable of simultaneous dual-pathway interrogation.

Insulin Resistance and Metabolic Syndrome Research

Omapatrilat's ability to reduce basal endogenous glucose production by 35% and increase insulin-stimulated glucose disposal by 47% over placebo in insulin-resistant Zucker fatty rats—an effect not matched by ramipril or losartan—supports its selection for studies investigating the role of bradykinin and natriuretic peptides in glucose homeostasis [5]. This application is particularly relevant for research exploring the cardiometabolic benefits of combined ACE/NEP inhibition.

Quote Request

Request a Quote for Omapatrilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.